

Cytochalasin G: A Technical Guide on its Discovery, Origin, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin G is a member of the cytochalasans, a class of fungal metabolites known for their profound effects on the eukaryotic actin cytoskeleton. First isolated from an unidentified species of Nigrosabulum, its structure was elucidated through X-ray crystallography. This technical guide provides a comprehensive overview of the discovery, origin, and known biological activities of **Cytochalasin G**, with a focus on the experimental methodologies employed in its study. While specific quantitative data on the biological activity of **Cytochalasin G** remains limited in publicly available literature, this guide synthesizes the foundational knowledge and provides context from closely related cytochalasans to inform future research and drug development efforts.

Discovery and Origin Initial Isolation

Cytochalasin G was first reported in a 1974 publication in the Journal of the Chemical Society, Perkin Transactions 2. It was isolated from the culture filtrates of an unidentified fungal species belonging to the genus Nigrosabulum.[1] The producing organism was cultured in a liquid medium, and the active compound was extracted from the filtrate.

Producing Organism: Nigrosabulum sp.



The genus Nigrosabulum belongs to the phylum Ascomycota. Species within this genus are known to produce a variety of secondary metabolites. The specific fermentation conditions for the production of **Cytochalasin G** by the unidentified Nigrosabulum sp. were not detailed in the initial discovery paper. However, general fermentation practices for related fungi often involve growth in a nutrient-rich liquid medium followed by extraction of the culture broth.

Biosynthetic Origin

Formally, the biosynthesis of **Cytochalasin G** is proposed to derive from one molecule of tryptophan, one acetate unit, seven malonate units, and two C1 residues from methionine. This biosynthetic pathway is characteristic of the cytochalasan family, which are typically synthesized by polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzymes.

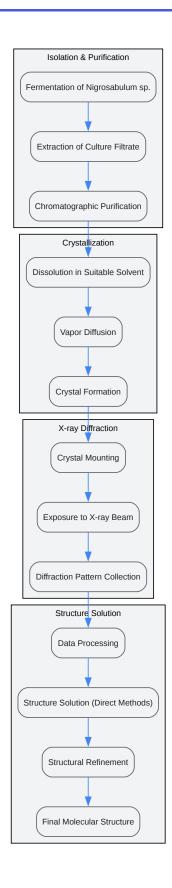
Structure Elucidation

The molecular structure of **Cytochalasin G** was determined by single-crystal X-ray analysis.[1]

Experimental Protocol: X-ray Crystallography

While the detailed step-by-step protocol for the crystallization and data collection for **Cytochalasin G** is not fully available in the initial publication's abstract, a general workflow for such a process is outlined below.





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Figure 1: Generalized workflow for the isolation and structure elucidation of a natural product by X-ray crystallography.

Crystallographic Data

The crystallographic data for **Cytochalasin G** are summarized in the table below.[1]

Parameter	Value
Crystal System	Orthorhombic
Space Group	P212121
a	25.437(2) Å
b	7.480(1) Å
С	13.458(1) Å
Z	4

Biological Activity and Mechanism of Action

Cytochalasans, as a class, are potent inhibitors of actin polymerization.[2] They bind to the barbed (fast-growing) end of actin filaments, thereby preventing the addition of new actin monomers. This disruption of the actin cytoskeleton leads to a variety of cellular effects, including changes in cell morphology, inhibition of cell division, and in some cases, induction of apoptosis.

Quantitative Biological Data

Specific quantitative data on the biological activity of **Cytochalasin G**, such as IC50 or EC50 values, are not readily available in the public domain. The table below presents a summary of cytotoxicity data for other closely related cytochalasans to provide a comparative context.

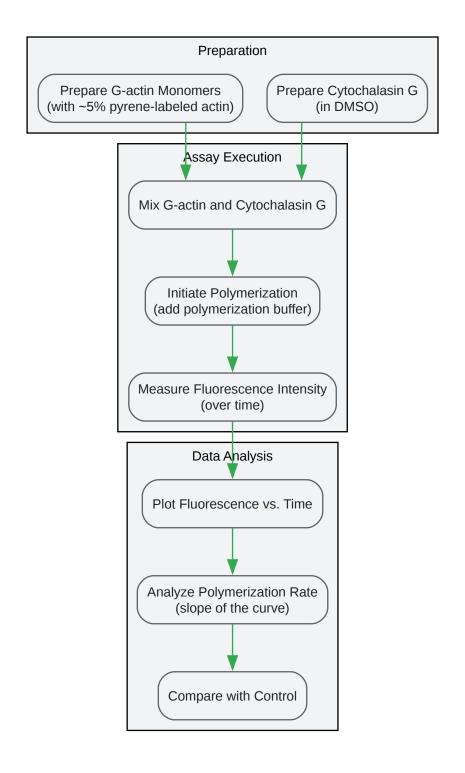


Compound	Cell Line	Assay	IC50 (μM)
Cytochalasin B	Various	MTT Assay	3 - 90[3]
Cytochalasin D	Various	MTT Assay	3 - 90
Deoxaphomin B	HeLa	CellTiter Blue	4.96
Triseptatin	HeLa	CellTiter Blue	Not Determined

Experimental Protocol: In Vitro Actin Polymerization Assay

A common method to assess the effect of compounds on actin dynamics is the pyrene-actin polymerization assay. This assay relies on the fluorescence enhancement of pyrene-labeled actin upon its incorporation into a polymer.





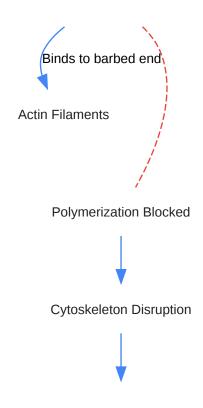
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Figure 2: General workflow for an in vitro pyrene-actin polymerization assay.

Signaling Pathways



The primary signaling pathway affected by cytochalasans is the regulation of the actin cytoskeleton. By directly binding to actin, they bypass typical upstream signaling cascades that control actin dynamics. The consequences of this disruption can, however, indirectly affect numerous downstream signaling events that are dependent on a functional cytoskeleton, such as cell migration, endocytosis, and cytokinesis. The specific signaling pathways modulated by **Cytochalasin G** have not been elucidated.



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